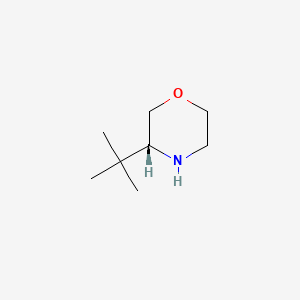

(R)-3-(tert-butyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-3-(tert-butyl)morpholine” is a derivative of morpholine . Morpholine is an important building block for rubber chemicals and finds a multitude of applications in other industries. It is used as an intermediate for water treatment, the production of pharmaceutical and agrochemical products as well as optical brighteners .

Synthesis Analysis

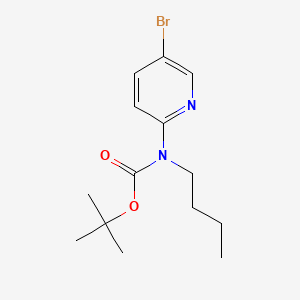

Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The reaction sequence for synthesis of tert-butanol from methyl propane is based on the retrosynthetic analysis .Molecular Structure Analysis

The molecular formula of “®-3-(tert-butyl)morpholine” is C10H19NO4 . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .Chemical Reactions Analysis

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .Physical And Chemical Properties Analysis

The molecular weight of “®-3-(tert-butyl)morpholine” is 217.26216 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

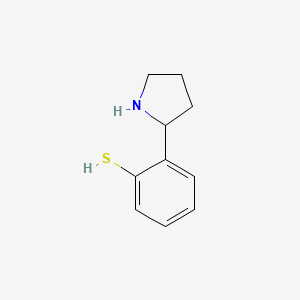

Enantioselective Synthesis and Chiral Building Blocks

A notable application of (R)-3-(tert-butyl)morpholine derivatives is in the enantioselective synthesis of chiral building blocks for pharmaceuticals. For example, researchers have developed methods for the synthesis of trans-3,5-bis(hydroxymethyl)morpholines, which are promising candidates for the C(2)-symmetric class of chiral reagents. These compounds were prepared with excellent optical purity, demonstrating their potential as useful chiral building blocks in the synthesis of complex molecules (Dave & Sasaki, 2004).

Synthesis of cis-3,5-Disubstituted Morpholine Derivatives

Another application involves the novel synthesis of cis-3,5-disubstituted morpholine derivatives. This process involves a diastereoselective transformation into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, serving as a substrate for further synthesis. This methodology opens new pathways for the synthesis of morpholine derivatives with potential applications in medicinal chemistry and drug development (D’hooghe et al., 2006).

Photoresist Application in Polymer Science

In polymer science, (R)-3-(tert-butyl)morpholine derivatives have been investigated for their application in photoresist materials. The copolymerization of tert-butyl methacrylate with 2-propenyl isocyanate, involving morpholine for compound characterization, demonstrates the potential of these materials in photoresist applications. This research indicates the utility of morpholine derivatives in developing new polymers with specific properties for electronics and materials science (Ferbitz & Mormann, 2003).

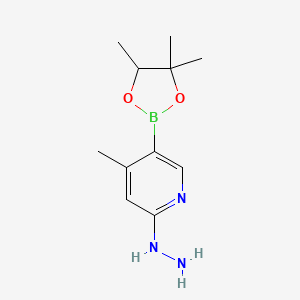

Catalysis and Ligand Synthesis

(R)-3-(tert-butyl)morpholine and its derivatives are also used in catalysis and as ligands in the synthesis of complex metal complexes. For example, ruthenium complexes synthesized using microwave-activated reactions with substituted 2,2'-bipyridines, including tert-butyl bipyridines, show potential for various catalytic and electronic applications. These complexes have been characterized for their photochemical and electrochemical properties, highlighting the versatility of (R)-3-(tert-butyl)morpholine derivatives in advanced materials science (Rau et al., 2004).

Orientations Futures

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways, the way through to its possible application in biocatalytic processes is described . This suggests potential future directions for the use of “®-3-(tert-butyl)morpholine” in various industries.

Propriétés

IUPAC Name |

(3R)-3-tert-butylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2,3)7-6-10-5-4-9-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBCOMFKPPSDAN-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1COCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693469 |

Source

|

| Record name | (3R)-3-tert-Butylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-(tert-butyl)morpholine | |

CAS RN |

1286768-66-8 |

Source

|

| Record name | (3R)-3-tert-Butylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B566916.png)

![Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B566919.png)

![2-(4-Methoxyphenyl)-5-methylbenzo[d]thiazole](/img/structure/B566921.png)

![2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B566935.png)